molecular formula C8H14O B3428073 2-Ethyl-2-hexenal CAS No. 64344-45-2

2-Ethyl-2-hexenal

Cat. No.: B3428073
CAS No.: 64344-45-2
M. Wt: 126.20 g/mol
InChI Key: PYLMCYQHBRSDND-SOFGYWHQSA-N
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Description

2-Ethyl-2-hexenal is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a characteristic odor and is used in various industrial applications. This compound is known for its role in the synthesis of other chemicals and its use as an intermediate in organic reactions.

Mechanism of Action

Target of Action

This compound is a monounsaturated fatty aldehyde , which suggests it may interact with various biological targets, including enzymes and receptors involved in lipid metabolism and signaling.

Mode of Action

It is known that this compound can be converted from n-butyraldehyde by an aldol condensation reaction This suggests that it may interact with its targets through a similar mechanism, potentially acting as a substrate or inhibitor for certain enzymes

Biochemical Pathways

2-Ethyl-2-hexenal is involved in several biochemical pathways. It can be synthesized from ethanol, butanol, butyraldehyde, and syngas . It has been used as a reactant in the Horner-Wadsworth-Emmons reaction to synthesize cis-α,β-unsaturated amides . Additionally, it can be used to synthesize 2-ethylhexanoic acid using manganese (II) acetate as a catalyst .

Result of Action

As a monounsaturated fatty aldehyde , it may have roles in lipid signaling and metabolism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be handled in a well-ventilated place to avoid formation of dust and aerosols . Contact with skin and eyes should be avoided, and suitable protective clothing should be worn . These precautions can help ensure the compound’s stability and efficacy during handling and use.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-2-hexenal can be synthesized through the self-condensation of n-butanal. This reaction is typically catalyzed by La-Al2O3 (lanthanum-modified alumina) under specific conditions. The optimal reaction conditions include a reaction temperature of 180°C, a reaction time of 8 hours, and a catalyst-to-n-butanal mass ratio of 0.15:1. Under these conditions, the conversion rate of n-butanal is approximately 90.6%, with a selectivity of 91.7% for this compound .

Industrial Production Methods

In industrial settings, this compound is produced through the aldol condensation of n-butanal, followed by hydrogenation. The process involves reacting propene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form n-butanal. The n-butanal then undergoes aldol condensation to form this compound, which is subsequently hydrogenated to produce 2-ethylhexanol .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-hexenal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrogenation: 2-Ethylhexanol

    Oxidation: Corresponding carboxylic acids

    Addition Reactions: Various addition products depending on the nucleophile used

Scientific Research Applications

2-Ethyl-2-hexenal has several applications in scientific research and industry:

Comparison with Similar Compounds

2-Ethyl-2-hexenal can be compared with other similar compounds such as:

    2-Hexenal: Similar structure but lacks the ethyl group at the second position.

    2-Ethylhexanal: The hydrogenated form of this compound.

    2-Ethylhexanol: The fully hydrogenated product of this compound.

The uniqueness of this compound lies in its specific reactivity and applications in various industrial processes .

Properties

IUPAC Name

(E)-2-ethylhex-2-enal
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InChI

InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6+
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InChI Key

PYLMCYQHBRSDND-SOFGYWHQSA-N
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Canonical SMILES

CCCC=C(CC)C=O
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Isomeric SMILES

CCC/C=C(\CC)/C=O
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Molecular Formula

C8H14O
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Molecular Weight

126.20 g/mol
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Physical Description

2-ethyl-3-propylacrolein is a yellow liquid. Floats on water. (USCG, 1999), Yellow liquid with a powerful odor; [Hawley]
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Record name 2-Ethyl-2-hexen-1-al
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Boiling Point

347 °F at 760 mmHg (NTP, 1992), 175 °C
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Flash Point

155 °F (NTP, 1992), 155 °F OC
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOLUBILITY IN WATER: 0.07 G/100 ML
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Density

0.857 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.8518
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Vapor Density

4.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (AIR=1)
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Vapor Pressure

1 mmHg at 68 °F (NTP, 1992), 1.0 [mmHg], 1 MM HG AT 20 °C
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Record name 2-Ethyl-2-hexen-1-al
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Color/Form

COLORLESS LIQUID, YELLOW LIQUID

CAS No.

645-62-5, 64344-45-2
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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